molecular formula C20H22N2O4S B2521782 methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate CAS No. 1396843-72-3

methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate

Cat. No.: B2521782
CAS No.: 1396843-72-3
M. Wt: 386.47
InChI Key: JDSNSMMMPTUODM-UHFFFAOYSA-N
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Description

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl(methyl)amino group, a but-2-yn-1-yl group, and a sulfamoyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzoic acid with methyl salicylate to form methyl 4-aminobenzoate . This intermediate can then undergo further reactions to introduce the benzyl(methyl)amino and but-2-yn-1-yl groups, followed by the addition of the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 4-[4-[benzyl(methyl)amino]but-2-ynylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-22(16-17-8-4-3-5-9-17)15-7-6-14-21-27(24,25)19-12-10-18(11-13-19)20(23)26-2/h3-5,8-13,21H,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSNSMMMPTUODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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